
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is a quinoline derivative characterized by the presence of methylsulfanyl and octylsulfanyl groups at the 8th and 5th positions, respectively. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline, can be achieved through various methods. One of the classical methods is the Skraup synthesis, which involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent . Modifications of this method can include the use of substituted acrolein or vinyl ketone instead of glycerol .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact while maintaining high yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline has various applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 8-(methylsulfanyl)-5-(octylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Sulfonyl- (1-pyrazolyl)-quinoline: Combines quinoline with a pyrazolyl ring through a sulfonyl bridge.
Isoquinoline Derivatives: Functionalized isoquinolines with similar structural features.
Uniqueness
8-(Methylsulfanyl)-5-(octylsulfanyl)quinoline is unique due to the presence of both methylsulfanyl and octylsulfanyl groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
60465-84-1 |
|---|---|
Fórmula molecular |
C18H25NS2 |
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
8-methylsulfanyl-5-octylsulfanylquinoline |
InChI |
InChI=1S/C18H25NS2/c1-3-4-5-6-7-8-14-21-16-11-12-17(20-2)18-15(16)10-9-13-19-18/h9-13H,3-8,14H2,1-2H3 |
Clave InChI |
YUDDEIUNYGIIJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=C2C=CC=NC2=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


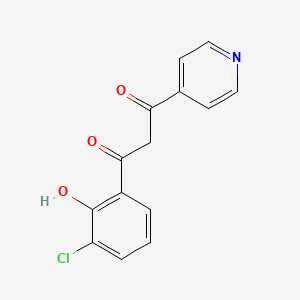
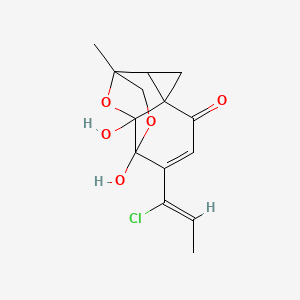
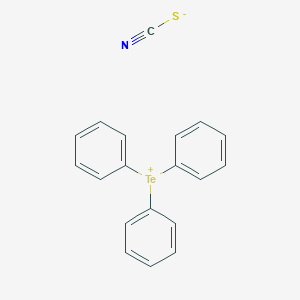
![2,4,6-Tris[(octylsulfanyl)methyl]phenol](/img/structure/B14602306.png)


![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
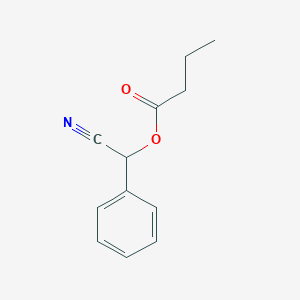
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
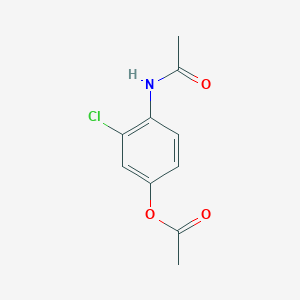
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14602346.png)
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)
